molecular formula C18H25F2N3O2 B2705649 6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2380042-24-8

6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2705649
CAS No.: 2380042-24-8
M. Wt: 353.414
InChI Key: MSJKJJUTSHHLLA-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure

Properties

IUPAC Name

6-tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N3O2/c1-17(2,3)14-4-5-15(24)23(21-14)13-6-8-22(9-7-13)16(25)12-10-18(19,20)11-12/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJKJJUTSHHLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazinone core, introduction of the piperidine ring, and incorporation of the difluorocyclobutanecarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyridazinone core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
  • This compound derivatives
  • Other pyridazinone-based compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorocyclobutanecarbonyl group, in particular, provides enhanced stability and reactivity compared to similar compounds.

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